molecular formula C6H14ClNO B8104988 (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

Cat. No.: B8104988
M. Wt: 151.63 g/mol
InChI Key: ITVWYQLMVRTELZ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an amino and hydroxyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves the use of chiral starting materials and enantioselective reactions. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another chiral compound with similar functional groups but a different ring structure.

    (1R,2S)-2-Amino-1-cyclobutanol: A compound with a similar cyclobutane ring but different stereochemistry.

Uniqueness

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclobutane ring. This combination of features makes it particularly valuable for studying stereochemical effects in chemical reactions and for developing chiral pharmaceuticals .

Properties

IUPAC Name

(1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVWYQLMVRTELZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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